tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
Description
tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate is a bicyclic organic compound featuring a hydroxyl group at the 5-position of an octahydroisoindole scaffold, protected by a tert-butoxycarbonyl (Boc) group at the 2-position. This compound (CAS 318502-89-5, molecular formula C₁₃H₂₃NO₃, molecular weight 241.33 g/mol) is a key intermediate in pharmaceutical synthesis, particularly for its role in modulating stereochemistry and enabling selective functionalization . Its structure combines a rigid fused-ring system with polar functional groups, making it valuable in medicinal chemistry for targeting G protein-coupled receptors (GPCRs) or enzyme active sites .
The Boc group enhances solubility in organic solvents and provides steric protection for the secondary amine, while the hydroxyl group serves as a handle for further derivatization, such as oxidation to ketones or formation of ethers/esters .
Properties
IUPAC Name |
tert-butyl (3aS,5R,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLPPFTZXTGHT-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H](C[C@@H]2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Octahydroisoindole Core
The bicyclic octahydroisoindole framework is constructed via intramolecular cyclization. A common precursor, such as a substituted cyclohexene derivative, undergoes acid-catalyzed cyclization to form the isoindole skeleton. For example, treatment of a γ,δ-unsaturated amine with trifluoroacetic acid induces ring closure, yielding the hexahydroisoindole intermediate. Subsequent hydrogenation over palladium-on-carbon achieves full saturation of the bicyclic system, producing the octahydroisoindole core with >95% purity.
Stereoselective Hydroxylation
Introducing the 5R-hydroxy group requires precise stereochemical control. Osmium tetroxide (OsO₄)-mediated dihydroxylation of a Δ⁴,⁵ double bond in the octahydroisoindole core proceeds with syn diastereoselectivity, yielding the cis-diol intermediate. Selective protection of the primary alcohol with tert-butyldimethylsilyl (TBS) chloride, followed by oxidation of the secondary alcohol to a ketone using Dess–Martin periodinane, establishes the 5R configuration after borohydride reduction. Alternative methods employ Sharpless asymmetric dihydroxylation with (DHQ)₂PHAL ligands to achieve enantiomeric excesses >90%.
tert-Butyl Esterification
The final step involves coupling the hydroxylated isoindole with tert-butyl carbonochloridate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This reaction proceeds at 0°C to room temperature over 12 hours, achieving 85–92% yields. Critical parameters include strict anhydrous conditions and stoichiometric control to minimize diastereomer formation.
Industrial-Scale Production Techniques
Industrial synthesis optimizes throughput and cost-efficiency while maintaining stereochemical fidelity (Table 1).
Table 1: Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Catalyst | TFA | Heterogeneous solid acid |
| Hydroxylation Reagent | OsO₄ | Catalytic OsO₄/NMO |
| Esterification Solvent | Dichloromethane | Methyl tert-butyl ether |
| Purification | Column Chromatography | Crystallization |
| Throughput | 5–10 g/batch | 50–100 kg/batch |
| Yield | 70–85% | 88–92% |
Continuous flow reactors enhance the cyclization and esterification steps, reducing reaction times by 40% compared to batch processes. High-throughput screening identifies optimal catalysts, such as immobilized lipases for kinetic resolution of stereoisomers, ensuring >99% enantiomeric purity.
Enzymatic esterification using Candida antarctica lipase B (CAL-B) in supercritical CO₂ demonstrates feasibility for tert-butyl group introduction, avoiding hazardous chloridates. Pilot-scale trials report 65% conversion rates, with ongoing optimization targeting industrial viability.
Comparative Methodological Analysis
Table 2: Synthesis Route Comparison
The OsO₄ route remains dominant for commercial production due to reliability, whereas green methods require further development to match efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
tert-Butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate is a complex organic compound belonging to the class of isoindole derivatives. It features a tert-butyl ester group, a hydroxy group, and an octahydro-isoindole core. The compound has garnered interest for its potential biological activities, especially in anti-inflammatory and analgesic applications.
Scientific Research Applications
This compound is used in various scientific research applications:
- Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules with potential therapeutic applications.
- Biological Studies: The compound is studied for its interactions with biological targets like enzymes and receptors.
- Material Science: It is explored for developing novel materials with unique properties.
- Industrial Chemistry: It is used in synthesizing specialty chemicals and intermediates for various industrial processes.
Research indicates notable biological activities:
- Anti-inflammatory Properties: It may interact with receptors involved in inflammatory responses, potentially modulating pain pathways.
- Analgesic Effects: Its structural features may enhance interaction with biological targets like enzymes or receptors related to pain signaling.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the isoindole core play crucial roles in these interactions, facilitating binding and modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate with structurally related compounds, focusing on molecular features, synthetic routes, and applications.
Structural and Functional Group Comparisons
Stability and Reactivity
- Hydroxy vs. Oxo : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents but reducing thermal stability compared to the oxo derivative. The oxo group’s electron-withdrawing nature enhances reactivity in conjugate additions .
- Formyl vs. Hydroxy/Oxo : The formyl group introduces electrophilicity, enabling nucleophilic attacks (e.g., hydrazine reactions to form hydrazones), whereas the hydroxyl group is more prone to oxidation .
Biological Activity
tert-Butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate is a synthetic organic compound with a complex molecular structure characterized by its unique stereochemistry and functional groups. Its molecular formula is C13H23NO3, and it has garnered interest in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C13H23NO3
- Molar Mass : 241.33 g/mol
- Functional Groups : Hydroxyl (-OH), carboxylate (-COO-), and a tert-butyl ester group.
The presence of these groups contributes to its stability and solubility in organic solvents, making it suitable for various chemical transformations and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory responses, potentially modulating pain pathways.
- Analgesic Effects : The structural features may enhance its interaction with biological targets such as enzymes or receptors related to pain signaling.
The mechanism of action involves the compound's interaction with various molecular targets. The hydroxy group and the isoindole core facilitate binding to enzymes or receptors, influencing their activity. Research methodologies such as molecular docking simulations and enzyme inhibition assays are employed to elucidate these interactions.
Summary of Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's potential as an anti-inflammatory agent; demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |
| Study 2 | Assessed analgesic properties through behavioral pain models; showed reduced pain response in treated subjects compared to controls. |
| Study 3 | Explored metabolic stability; indicated that modifications to the tert-butyl group could enhance bioavailability and reduce metabolic degradation. |
Case Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers compared to untreated controls, suggesting efficacy in inflammatory conditions.
Case Study 2: Analgesic Effects
Another study focused on evaluating the analgesic effects using a model of acute pain. The compound was shown to significantly alleviate pain symptoms, indicating its potential role as a therapeutic agent for pain management.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis under inert atmospheres (e.g., nitrogen) is typical. Key steps include:
- Hydroxylation : Stereoselective introduction of the hydroxyl group via Sharpless epoxidation or enzymatic catalysis .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, followed by acidic deprotection (e.g., TFA) .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl at C5, Boc group) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement .
- HRMS/IR : Validate molecular formula () and detect carbonyl/hydroxyl stretches .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis .
Q. How should this compound be stored to ensure stability, and what are its incompatible reagents?
- Storage : Store at −20°C under inert gas (argon) in amber vials to prevent hydrolysis/oxidation .
- Incompatibilities : Avoid strong acids/bases (degrades Boc group), oxidizing agents (e.g., peroxides), and reducing agents (disrupts stereochemistry) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How does stereochemistry at C5 and the isoindole ring influence its biological or catalytic activity?
- Methodology :
- Stereoisomer Synthesis : Prepare enantiomers via chiral auxiliaries or asymmetric catalysis .
- Activity Assays : Compare IC values in enzyme inhibition (e.g., proteases) or receptor binding studies .
Q. What computational strategies can predict its reactivity or interaction with biological targets?
- Tools :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) .
- DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) for reaction pathways .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
- Approach :
- Reproducibility Checks : Standardize solvent grades, catalyst batches, and reaction scales .
- Multi-Lab Validation : Share samples for independent NMR/X-ray analysis .
- Case Study : Discrepancies in C NMR peaks resolved via deuteration experiments .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Key Modifications :
| Analog | Modification | Impact |
|---|---|---|
| Boc → Cbz group | Changed protecting group | Alters solubility |
| Hydroxyl → Methoxy | Steric effects | Reduced binding affinity |
Q. What methodologies assess its environmental persistence or ecotoxicity despite limited data?
- Predictive Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
